E9Qis63wum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASN90 is a specific and orally active inhibitor of the enzyme O-GlcNAcase (O-GlcNAc hydrolase)ASN90 has shown potential in the treatment of neurodegenerative diseases, such as tauopathies and α-synucleinopathies, by stabilizing proteins in a non-pathogenic form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ASN90 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is chemically distinct from carbohydrate-type substrate mimetic O-GlcNAcase inhibitors .
Industrial Production Methods: Industrial production methods for ASN90 are also proprietary. Typically, such methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for oral administration .
Chemical Reactions Analysis
Types of Reactions: ASN90 primarily undergoes reactions related to its inhibitory activity on O-GlcNAcase. It is a potent, substrate-competitive, and reversible inhibitor .
Common Reagents and Conditions: The common reagents and conditions used in the synthesis and reactions of ASN90 are not publicly disclosed. it is known that the compound binds to the O-GlcNAcase enzyme in the brain and elevates the O-GlcNAcylation of brain proteins .
Major Products Formed: The major products formed from the reactions involving ASN90 are the glycosylated forms of proteins such as tau and α-synuclein. These glycosylated proteins are stabilized in a soluble, non-pathogenic form .
Scientific Research Applications
ASN90 has several scientific research applications, particularly in the fields of neurodegenerative diseases. It has been shown to prevent the development of tau tangles, improve motor behavior, and prolong survival in preclinical models of tauopathies and Parkinson’s disease . The compound is also being explored for its potential in treating progressive supranuclear palsy, a rare neurological condition .
Mechanism of Action
ASN90 exerts its effects by inhibiting the enzyme O-GlcNAcase, which removes O-linked N-acetylglucosamine from proteins. By inhibiting this enzyme, ASN90 increases the glycosylation of proteins such as tau and α-synuclein, stabilizing them in a non-pathogenic form. This prevents the formation of toxic protein aggregates and slows the progression of neurodegenerative diseases .
Comparison with Similar Compounds
ASN90 is chemically distinct from other O-GlcNAcase inhibitors such as thiamet G and MK-8719 . While these compounds also inhibit O-GlcNAcase, ASN90 has shown a unique ability to robustly elevate the O-GlcNAcylation of brain proteins and improve motor behavior in preclinical models . Other similar compounds include:
- Thiamet G
- MK-8719
- ASN51 (another O-GlcNAcase inhibitor developed by Asceneuron)
ASN90 stands out due to its potent inhibitory activity and its potential for treating multiple neurodegenerative diseases.
Properties
Molecular Formula |
C17H21N5O3S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[5-[4-[(1S)-1-(1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H21N5O3S/c1-11(13-3-4-14-15(9-13)25-10-24-14)21-5-7-22(8-6-21)17-20-19-16(26-17)18-12(2)23/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,19,23)/t11-/m0/s1 |
InChI Key |
PLUUAFJXXNCXSD-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=NN=C(S4)NC(=O)C |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=NN=C(S4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.